molecular formula C25H32O6 B2422025 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone CAS No. 1079988-19-4

2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone

Cat. No. B2422025
CAS RN: 1079988-19-4
M. Wt: 428.525
InChI Key: OYIYCGXVBRNSGO-IAKYFKSNSA-N
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Description

2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone is a natural product found in Rhodomyrtus tomentosa with data available.

Scientific Research Applications

Ring Size and Regioselective Oxidative Coupling

Research has shown that the size of the heterocyclic ring in compounds like 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone can determine the regioselectivity during oxidative coupling processes. The oxidation of similar compounds has led to the formation of products resulting solely from oxidation at certain methyl groups, indicating the influence of ring size on chemical reactions (Dean & Orabi, 1983).

Synthesis and Modification of Benzofuran Derivatives

The synthesis of benzofuro[2,3-b]benzofuran derivatives, which are structurally related to 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl, has been explored. Techniques involving bromination and dehydrobromination have been used to create these derivatives, demonstrating methods to modify and create structurally complex compounds (Nanbu et al., 1975).

Synthetic Studies of Sesamol Derivatives

In the field of sesamol derivatives, which are analogous to the compound , dehydration techniques have been applied to synthesize specific derivatives. This showcases the chemical processes involved in manipulating compounds structurally related to 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl (Fukui, Nakayama, & Tanaka, 1969).

Application in Polymer Science

Compounds like 2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl have been used in the synthesis of donor-acceptor polymers. For instance, the preparation of 5a,10b-dihydrobenzofuro[2,3-b]benzofuran-2,9-dicarbaldehyde has been integral in creating polymers with good glass transition temperatures. This shows the application of such compounds in creating advanced materials (Namazi et al., 2001).

Synthesis of Bioactive Benzofuran Derivatives

The synthesis of benzofuran derivatives has been explored for their bioactivity. Research on the acylation of specific benzofurans and subsequent transformations into various derivatives indicates the potential pharmaceutical applications of these compounds (Kawase, Nanbu, & Miyoshi, 1968).

properties

IUPAC Name

2,2,4,4,7,7,9,9-octamethyl-5a-propan-2-yl-10bH-[1]benzofuro[2,3-b][1]benzofuran-1,3,8,10-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-11(2)25-14(12-15(26)21(3,4)19(28)23(7,8)17(12)30-25)13-16(27)22(5,6)20(29)24(9,10)18(13)31-25/h11,14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYCGXVBRNSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(C3=C(O1)C(C(=O)C(C3=O)(C)C)(C)C)C4=C(O2)C(C(=O)C(C4=O)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone
Reactant of Route 2
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone
Reactant of Route 3
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone
Reactant of Route 4
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone
Reactant of Route 5
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone
Reactant of Route 6
2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone

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